({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid
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Overview
Description
({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid: is a complex organic compound that features both sulfonamide and acetic acid functional groups
Preparation Methods
The synthesis of ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-acetylaminobenzenesulfonyl chloride with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
- Oxidation can yield sulfonyl derivatives.
- Reduction can produce sulfide derivatives.
- Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: . Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism by which ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group is known to mimic the structure of natural substrates of enzymes, thereby competitively inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with similar enzyme inhibitory properties.
Phenylacetic Acid: Shares the phenylacetic acid moiety but lacks the sulfonamide group.
N-(4-Nitrophenyl)sulfonyltryptophan: Another sulfonamide compound with different biological activities.
Uniqueness:
- The combination of sulfonamide and phenylacetic acid groups in ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid provides a unique set of chemical properties that can be exploited for specific applications in medicinal chemistry.
- Its ability to undergo a variety of chemical reactions makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-14(10-8-13)24(22,23)18-15(16(20)21)12-5-3-2-4-6-12/h2-10,15,18H,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNDWLIIQRYPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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